

A Comparative Guide to the Synthesis and Properties of N-(4-methoxyphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(3-Methoxyphenyl)acetamide

Cat. No.: B186980

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N-(4-methoxyphenyl)acetamide, also known as Methacetin, is an acetamide derivative with applications in research and diagnostics.^{[1][2]} This guide provides a comparative analysis of its synthesis, physicochemical properties, and biological activities, alongside those of related N-arylacetamide compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate objective evaluation and application.

Synthesis of N-(4-methoxyphenyl)acetamide and Alternatives

The synthesis of N-arylacetamides is a fundamental process in organic chemistry, with several established methods. The most common approaches for N-(4-methoxyphenyl)acetamide involve either the O-methylation of a phenol or the N-acetylation of an aniline.

Common Synthetic Routes:

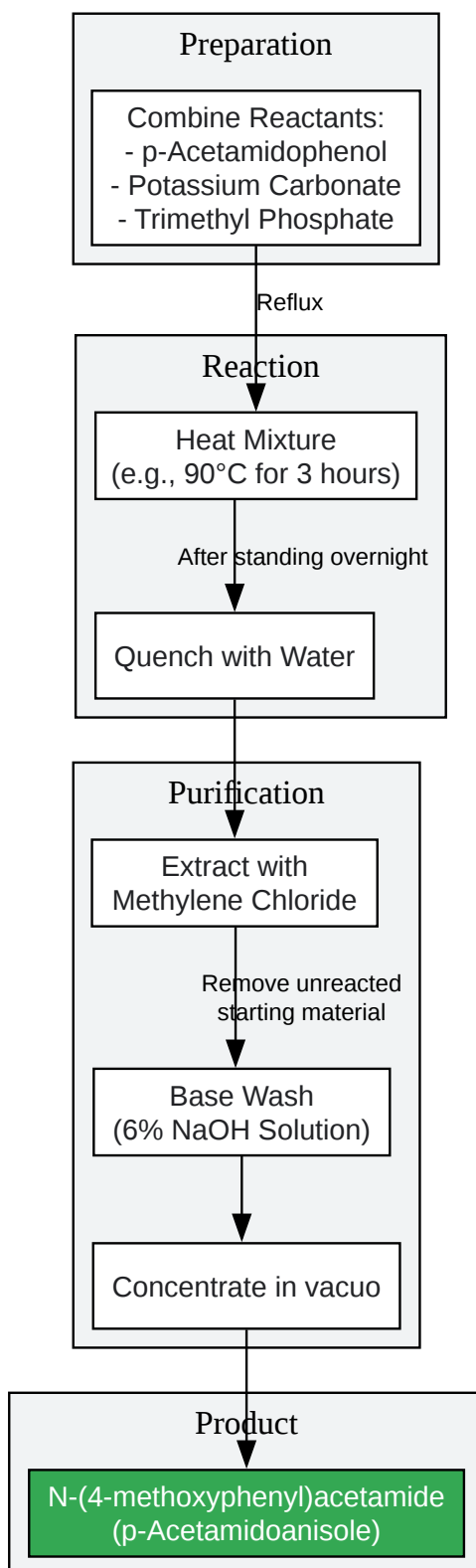
- **Methylation of p-Acetamidophenol:** This method involves the methylation of the hydroxyl group of p-acetamidophenol. Various methylating agents can be employed, such as trimethyl phosphate or dimethyl sulfite, in the presence of a base like potassium carbonate.^{[3][4]}
- **Acetylation of p-Anisidine:** A widely used method for forming the amide bond is the acetylation of the primary amine of p-anisidine (4-methoxyaniline) using an acetylating agent like acetic anhydride or acetyl chloride.

- Beckmann Rearrangement of Ketoximes: A more advanced method involves the rearrangement of ketoximes, such as the one derived from 4-methoxyacetophenone, using trifluoromethanesulfonic anhydride to yield the corresponding N-arylacetamide.[\[5\]](#)

Alternative Approaches for N-Arylacetamides:

- Reductive Acetylation of Nitroarenes: A one-pot method can be used where an aromatic nitro compound is reduced and acetylated in the same reaction vessel, often promoted by catalysts like CuFe₂O₄ nanoparticles in water.[\[6\]](#)[\[7\]](#)
- Metal-Free Amination: Aryltriazenes can react with acetonitrile under mild, metal-free conditions to form N-arylacetamides.[\[8\]](#)

The following diagram illustrates a typical laboratory workflow for the synthesis of N-(4-methoxyphenyl)acetamide via the methylation of p-acetamidophenol.



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Caption: Synthesis workflow for N-(4-methoxyphenyl)acetamide.

Comparative Physicochemical Properties

The properties of N-arylacetamides are influenced by the substituents on the aromatic ring. The methoxy group in N-(4-methoxyphenyl)acetamide, for instance, affects its polarity and solubility compared to the parent compound, N-phenylacetamide.

| Property | N-(4-methoxyphenyl)acetamide | N-phenylacetamide (Acetanilide) | N-(4-Nitrophenyl)acetamide |
|--------------------|---|-----------------------------------|---|
| Molecular Formula | C ₉ H ₁₁ NO ₂ [1] | C ₈ H ₉ NO | C ₈ H ₈ N ₂ O ₃ |
| Molecular Weight | 165.19 g/mol [1] | 135.17 g/mol | 180.16 g/mol |
| Melting Point | 128-132 °C [1] [9] | 113-115 °C | 215-217 °C |
| Boiling Point | ~293 °C (rough estimate) [1] | 304 °C | Decomposes |
| Appearance | Light beige/purple crystalline powder [1] [10] | White crystalline solid | Yellowish crystalline powder |
| Water Solubility | 0.42 g/100 mL (20 °C) [1] | 0.56 g/100 mL (25 °C) | Slightly soluble |
| Other Solubilities | Slightly soluble in Chloroform, Methanol [1] | Soluble in ethanol, diethyl ether | Soluble in ethanol, acetone |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for two common synthesis methods.

Protocol 1: Synthesis via Methylation of p-Acetamidophenol

This protocol is adapted from a procedure using trimethyl phosphate as the methylating agent. [\[3\]](#)

- Materials:
 - p-Acetamidophenol (10.0 g, 0.066 mol)
 - Potassium carbonate (2.0 g, 0.014 mol)
 - Trimethyl phosphate (20 ml, 0.17 mol)
 - Methylene chloride
 - 6% Sodium hydroxide solution
 - Water
- Procedure:
 - To a 100 ml three-necked flask equipped with a reflux condenser and mechanical stirrer, add p-acetamidophenol, potassium carbonate, and trimethyl phosphate.
 - Heat the mixture to 90°C and maintain for three hours with stirring.
 - Allow the mixture to stand overnight at room temperature.
 - Quench the reaction by adding 50 ml of water.
- Work-up and Purification:
 - Extract the aqueous mixture with methylene chloride.
 - Wash the organic layer with a 6% sodium hydroxide solution to remove any unreacted p-acetamidophenol.
 - Concentrate the organic layer in vacuo to yield the crude product.
 - The resulting solid, p-acetamidoanisole (N-(4-methoxyphenyl)acetamide), can be further purified by recrystallization if necessary. A yield of approximately 6.5 g (60%) has been reported for this method.^[3]

Protocol 2: Synthesis via Beckmann Rearrangement of a Ketoxime

This protocol is a general procedure for converting ketoximes to amides using triflic anhydride.

[5]

- Materials:
 - 4-Methoxyacetophenone oxime (2.0 mmol)
 - Trifluoromethanesulfonic anhydride (triflic anhydride, 2.0 mmol)
 - Dry Dichloromethane (DCM)
 - 10% Sodium bicarbonate (NaHCO_3) solution
 - Crushed ice
- Procedure:
 - Dissolve the ketoxime (2.0 mmol) in 5 ml of dry DCM in an oven-dried round-bottom flask under a nitrogen atmosphere.
 - In a separate flask, prepare a solution of triflic anhydride (2.0 mmol) in 5 ml of DCM.
 - Add the triflic anhydride solution dropwise to the ketoxime solution over 10-15 minutes.
 - Stir the reaction mixture at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, pour the contents onto crushed ice (100 ml).
 - Neutralize the mixture with a 10% NaHCO_3 solution.
 - Extract the product with DCM (3 x 15 ml).

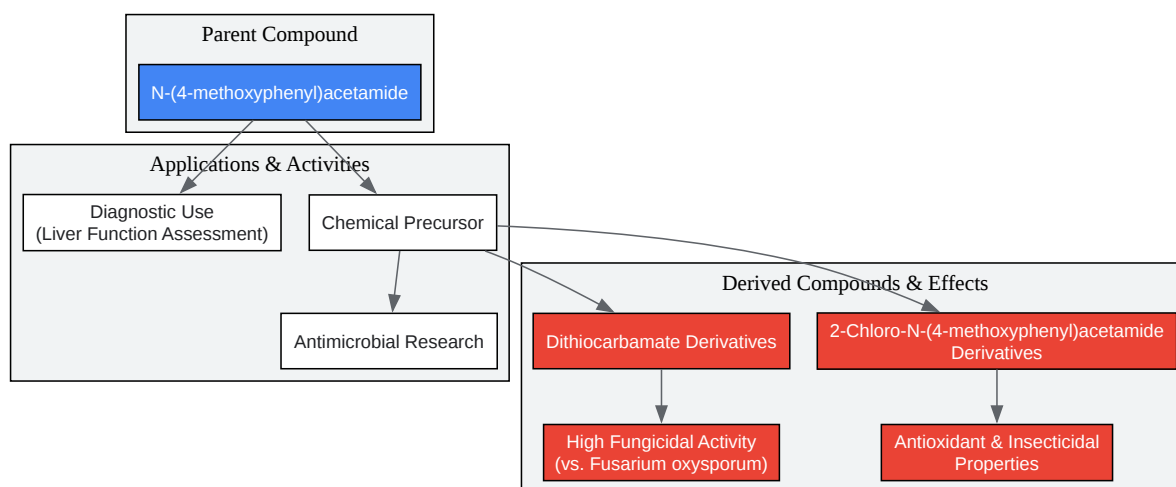
- The combined organic extracts are dried, filtered, and concentrated to yield the amide. A yield of 96% has been reported for this transformation.[\[5\]](#)

Biological Activities and Applications

N-(4-methoxyphenyl)acetamide and its derivatives exhibit a range of biological activities. The core acetamide structure is a common motif in many pharmacologically active molecules.

- **Diagnostic Applications:** The compound, also known as Methacetin, is used in the pharmaceutical industry to assess liver function.[\[1\]](#) Its metabolism in the liver can help predict liver dysfunction caused by certain medications.[\[1\]](#)
- **Antimicrobial Activity:** Derivatives of N-(4-methoxyphenyl)acetamide have shown notable biological effects. For example, sodium acetyl(4-methoxyphenyl)carbamodithioate, synthesized from N-(4-methoxyphenyl)acetamide, demonstrates high fungicidal activity, completely inhibiting the growth of the phytopathogen *Fusarium oxysporum* at a 0.4% concentration.[\[11\]](#)[\[12\]](#)
- **Precursor for Other Bioactive Molecules:** The compound serves as a starting material for more complex molecules. For instance, 2-chloro-N-(4-methoxyphenyl)acetamide is used to synthesize derivatives with antimicrobial and antioxidant properties.[\[13\]](#)

The diagram below illustrates the relationship between N-(4-methoxyphenyl)acetamide and its derived applications and activities.



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Caption: Applications derived from N-(4-methoxyphenyl)acetamide.

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